REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:17](I)[CH3:18]>CN(C=O)C>[CH2:17]([O:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[N:3][CH:4]=1)=[O:10])[CH3:18] |f:1.2.3|
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Name
|
|
Quantity
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10.1 g
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Type
|
reactant
|
Smiles
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NC1=NC=C(C=C1)C(=O)O
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Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
8.8 mL
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Type
|
reactant
|
Smiles
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C(C)I
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 24 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated on a steam bath for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated on a steam bath for 60 hours
|
Duration
|
60 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was warmed on a steam bath for 20 minutes
|
Duration
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20 min
|
Type
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FILTRATION
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Details
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the solution was filtered
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated in vacuo
|
Type
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TEMPERATURE
|
Details
|
the solution was chilled
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Type
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CUSTOM
|
Details
|
the precipitate that was obtained
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Type
|
FILTRATION
|
Details
|
was collected by filtration and air
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Type
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CUSTOM
|
Details
|
dried
|
Type
|
EXTRACTION
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Details
|
The filtrate was extracted with chloroform (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
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Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Type
|
ADDITION
|
Details
|
Ether was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the solution was chilled for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The resulting white precipitate was collected by filtration
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Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=CC(=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |